6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine
Description
Historical Context and Evolution of Quinazoline (B50416) Derivatives as Bioactive Agents
The journey of quinazoline in medicinal chemistry began with the synthesis of the first derivative in 1869. mdpi.com However, it was the discovery of the natural alkaloid vasicine, isolated from the plant Adhatoda vasica, that highlighted the biological potential of this scaffold. mdpi.com Early research primarily focused on the synthesis and characterization of various quinazoline derivatives. Over the decades, with advancements in synthetic methodologies and a deeper understanding of biological targets, the focus shifted towards the rational design of quinazoline-based therapeutic agents. The development of gefitinib (B1684475) and erlotinib, quinazoline-based epidermal growth factor receptor (EGFR) inhibitors for cancer therapy, marked a significant milestone, solidifying the importance of this scaffold in modern drug discovery. nih.govnih.gov
Significance of the Quinazoline Core Structure in Drug Discovery and Development
The quinazoline core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. nih.govresearchgate.net The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, while the fused benzene (B151609) ring provides a platform for various substitutions, allowing for the fine-tuning of physicochemical and pharmacological properties. pnrjournal.com This structural versatility enables the development of selective and potent inhibitors for various enzymes, such as kinases, and modulators of receptors. mdpi.comnih.gov The rigid and planar nature of the quinazoline ring also contributes to its binding affinity by pre-organizing the substituent groups for optimal interaction with the target protein. pnrjournal.com
The following table provides an overview of the diverse biological activities associated with the quinazoline scaffold:
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Antimicrobial | Infectious Diseases |
| Antihypertensive | Cardiovascular Diseases |
| Antiviral | Infectious Diseases |
| Anticonvulsant | Neurology |
| Antimalarial | Infectious Diseases |
| Antidiabetic | Metabolic Disorders |
Research Rationale for Investigating 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine and Related Analogs
The investigation into specifically substituted quinazoline derivatives like this compound is driven by the principles of structure-activity relationship (SAR) studies. nih.gov The rationale for focusing on such analogs is based on the observed impact of specific substituents on the biological activity of the quinazoline core.
The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects of these compounds. nih.gov This is often attributed to the electron-withdrawing nature of the halogen, which can modulate the electronic properties of the ring system and improve interactions with the target protein.
Furthermore, the substitution at the 4-position with a bulky aromatic group, like a naphthalen-1-yl moiety, can significantly influence the compound's binding affinity and selectivity. vulcanchem.com The extended π-system of the naphthalene (B1677914) ring can engage in additional hydrophobic and π-π stacking interactions within the binding pocket of the target enzyme, potentially leading to increased potency. vulcanchem.com
The table below summarizes the key structural features of the target compound and their potential contributions to its bioactivity:
| Structural Feature | Position | Potential Contribution to Bioactivity |
| Bromine | 6 | Enhanced potency, modulation of electronic properties |
| N-(naphthalen-1-yl) | 4 | Increased binding affinity through hydrophobic and π-π interactions |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N-naphthalen-1-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3/c19-13-8-9-16-15(10-13)18(21-11-20-16)22-17-7-3-5-12-4-1-2-6-14(12)17/h1-11H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQMNJFMJIQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC=NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360852 | |
| Record name | ST50182375 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6155-99-3 | |
| Record name | ST50182375 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Quinazolin 4 Amine Derivatives
Established Synthetic Routes to the Quinazoline (B50416) Core and its 4-amino Analogs
The synthesis of the quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene (B151609) and pyrimidine (B1678525) rings, is a cornerstone of medicinal and organic chemistry. wikipedia.orgscispace.comresearchgate.net Its derivatives are of significant interest due to their wide range of biological activities. scispace.comnih.govchim.it The construction of 4-aminoquinazoline analogs involves several reliable and versatile synthetic approaches.
Multi-step Reaction Sequences for Quinazoline Ring Formation
The formation of the quinazoline ring often begins with derivatives of anthranilic acid or related ortho-substituted anilines. One classical multi-step approach involves the initial acylation of anthranilic acid, followed by cyclization. For instance, reacting anthranilic acid with an acylating agent like an acid chloride or anhydride (B1165640) leads to an N-acylanthranilic acid intermediate. This intermediate can then be treated with ammonia (B1221849) or a primary amine, followed by cyclodehydration, to form a quinazolin-4(3H)-one. researchgate.netnih.gov
A typical sequence is outlined below:
Acylation: Anthranilic acid is reacted with an appropriate acylating agent.
Amidation: The resulting 2-acylaminobenzoic acid is converted to the corresponding amide.
Cyclization/Dehydration: The amide undergoes ring closure, often under thermal or acidic/basic conditions, to yield the quinazolin-4(3H)-one.
Chlorination: The quinazolinone is then converted to a 4-chloroquinazoline (B184009) intermediate using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This step is crucial as it activates the C-4 position for subsequent nucleophilic substitution. wikipedia.org
Amination: The final step involves the reaction of the 4-chloroquinazoline with an appropriate amine to furnish the desired N-substituted quinazolin-4-amine. digitellinc.com
This stepwise approach allows for the controlled introduction of various substituents onto the quinazoline core. rsc.org
Nucleophilic Substitution Reactions at C-4 of the Quinazoline Ring
The C-4 position of the quinazoline ring is highly susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present. wikipedia.org The synthesis of 4-aminoquinazolines heavily relies on the nucleophilic aromatic substitution (SNAr) reaction of 4-haloquinazolines with amines. chim.it
Starting with a 2,4-dichloroquinazoline, studies have consistently shown that nucleophilic attack occurs preferentially at the C-4 position under mild conditions. stackexchange.comnih.gov This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C-4 position is more electron-deficient and thus more electrophilic. nih.gov The reaction of a 4-chloroquinazoline with a primary amine, such as naphthalen-1-amine, typically proceeds by heating the reactants in a suitable solvent like isopropanol, ethanol, or dimethylformamide (DMF), often in the presence of a base to neutralize the HCl generated. digitellinc.com
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
| 4-Chloroquinazoline | Primary Amines | Ethanol/Isopropanol, Reflux | N-substituted quinazolin-4-amine | digitellinc.com |
| 2,4-Dichloroquinazoline | Hydrazine Hydrate | Ethanol, 0-5 °C | 2-chloro-4-hydrazinylquinazoline | stackexchange.com |
| 2,4-Dichloroquinazolines | Anilines, Benzylamines | Various Solvents, Heat | 2-chloro-4-aminoquinazolines | nih.gov |
This high reactivity and regioselectivity make the SNAr reaction a powerful and widely used tool for introducing a diverse array of amino substituents at the C-4 position, forming the basis for many biologically active quinazoline derivatives. nih.gov
Cyclocondensation Approaches for Quinazolin-4-one and Quinazolin-4-amine Synthesis
Cyclocondensation reactions offer a more direct route to the quinazoline core, often in a one-pot synthesis. These methods typically involve the reaction of three components. For the synthesis of 3-substituted quinazolin-4(3H)-ones, a common approach is the condensation of an anthranilic acid, an orthoester, and a primary amine. researchgate.net This reaction can be catalyzed by various acids, including Brønsted acidic ionic liquids, and can sometimes be performed under solvent-free conditions. researchgate.net
Microwave-assisted synthesis has also proven effective for these condensations, significantly reducing reaction times. nih.gov For example, the Niementowski quinazoline synthesis involves the thermal condensation of anthranilic acids with amides to produce quinazolin-4(3H)-ones. nih.gov More modern approaches utilize visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, offering a green and efficient metal-free alternative. nih.gov Once the quinazolin-4(3H)-one is formed, it can be converted to the corresponding 4-aminoquinazoline via the chlorination and amination sequence described previously.
Strategies for Halogenation (specifically Bromine) at the C-6 Position of Quinazoline
Introducing a bromine atom at the C-6 position of the quinazoline ring is a key step in the synthesis of 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine. This modification is significant as the presence of a halogen at this position can enhance the biological activity of the molecule. nih.govnih.gov
The most straightforward strategy for C-6 bromination involves starting with a pre-brominated precursor. The synthesis typically begins with 5-bromoanthranilic acid. This starting material already contains the bromine atom in the desired position relative to the eventual quinazoline ring system.
A representative synthetic pathway is the reaction of 5-bromoanthranilic acid with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) to ensure complete bromination at the desired position, followed by reaction with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) in ethanol. This sequence leads to the formation of a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. nih.gov From this or similar 6-bromoquinazolinone intermediates, the core structure can be further modified to yield the target 4-amino derivative.
Direct bromination of a pre-formed quinazoline ring is also possible but can lead to issues with regioselectivity, as the benzene portion of the ring is susceptible to electrophilic substitution at multiple positions (8 > 6 > 5 > 7). wikipedia.org Therefore, using a starting material that already contains the bromine atom, such as 5-bromoanthranilic acid, provides a more controlled and efficient synthesis. nih.gov
Methods for Introducing Aromatic and Heteroaromatic Substituents at the N-4 Position, including the Naphthalene (B1677914) Moiety
The introduction of an aromatic substituent, such as the naphthalene moiety, at the N-4 position is almost exclusively achieved through the nucleophilic aromatic substitution (SNAr) reaction discussed in section 2.1.2. This reaction is highly effective for forming the crucial C-N bond between the quinazoline C-4 carbon and the nitrogen of the incoming amine.
To synthesize this compound, the key step involves the reaction between a 6-bromo-4-chloroquinazoline (B1286153) intermediate and naphthalen-1-amine.
General Reaction Scheme:
Starting Materials: 6-bromo-4-chloroquinazoline and naphthalen-1-amine.
Solvent: A polar solvent such as isopropanol, n-butanol, or DMF is typically used.
Conditions: The reaction mixture is heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution. The solid product can then be collected by filtration, washed, and recrystallized to achieve high purity.
This method is robust and tolerates a wide variety of aromatic and heteroaromatic amines, allowing for the synthesis of a large library of N-4 substituted quinazoline derivatives. The efficiency of the reaction makes it a preferred method in both academic and industrial settings.
Application of Metal-Catalyzed Cross-Coupling Reactions in Quinazoline Synthesis
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the functionalization of the quinazoline scaffold is no exception. mdpi.commdpi.comnih.gov These reactions are particularly useful for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents that are not accessible through classical methods. nih.govresearchgate.net
Halogenated quinazolines, such as 4-chloro or 6-bromo derivatives, are excellent substrates for these transformations. mdpi.comresearchgate.net
| Cross-Coupling Reaction | Catalyst/Reagents | Bond Formed | Application in Quinazoline Synthesis | Ref |
| Suzuki-Miyaura | Palladium catalyst, Boronic acid/ester, Base | C-C (Aryl-Aryl) | Arylation at halogenated positions (e.g., C-4, C-6). | chim.itmdpi.com |
| Heck | Palladium catalyst, Alkene, Base | C-C (Aryl-Vinyl) | Introduction of vinyl groups onto the quinazoline core. | mdpi.comresearchgate.net |
| Sonogashira | Palladium/Copper catalyst, Terminal alkyne, Base | C-C (Aryl-Alkynyl) | Introduction of alkynyl groups, often at the C-4 position. | mdpi.comnih.gov |
| Buchwald-Hartwig | Palladium catalyst, Amine/Alcohol, Base | C-N, C-O | Amination or etherification at halogenated positions. | mdpi.comresearchgate.net |
| Stille | Palladium catalyst, Organostannane | C-C (Aryl-Aryl/Vinyl) | Used for synthesizing polysubstituted quinazolines from halogenated precursors. | nih.gov |
| Negishi | Palladium/Nickel catalyst, Organozinc reagent | C-C | Employed for carbo-substitution of halogenated quinazolines. | nih.govresearchgate.net |
For a molecule like this compound, the bromine atom at the C-6 position serves as a synthetic handle for further functionalization via these cross-coupling reactions. For example, a Suzuki-Miyaura coupling could be used to replace the bromine with a new aryl or heteroaryl group, leading to more complex and diverse molecular architectures. Similarly, a Sonogashira coupling could introduce an alkynyl substituent at C-6. This versatility allows for the late-stage modification of the quinazoline scaffold, which is a powerful strategy in drug discovery for optimizing the properties of a lead compound. mdpi.comresearchgate.net
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms. nih.govresearchgate.net This reaction has been extensively applied in the synthesis of aryl-substituted quinazolines and quinazolinones due to its numerous advantages, including mild reaction conditions, high functional group tolerance, commercial availability of boronic acid reagents, and the low toxicity of the boron-containing byproducts. nih.gov
In the context of synthesizing precursors for this compound, the Suzuki-Miyaura reaction can be employed to introduce aryl or other substituents at various positions of the quinazoline ring, provided a suitable halogen or triflate precursor is available. For instance, the bromine atom at the C6 position of a quinazoline core is amenable to Suzuki-Miyaura coupling.
Key Components and Reaction Conditions:
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.
Palladium Catalyst: A variety of palladium sources can be utilized, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. nih.gov The active Pd(0) species is generated in situ from the Pd(II) precursor.
Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope. For instance, sterically hindered biarylphosphine ligands like XPhos have shown high activity. beilstein-journals.org
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. researchgate.net
Solvent: The reaction is often carried out in a mixture of an organic solvent and water, such as dioxane/water or toluene/water. nih.gov The use of greener solvents like propylene (B89431) carbonate has also been explored. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Quinazolines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | - | K₂CO₃ | Dioxane/Water | Reflux | Moderate-Good | nih.gov |
| Pd(dppf)Cl₂ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 84 | researchgate.net |
| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 100 | Good-Excellent | beilstein-journals.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines by forming a C-N bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This reaction is particularly relevant for the synthesis of N-arylquinazolin-4-amines, including the target compound this compound, which can be envisioned to be formed from a 4-chloro-6-bromoquinazoline precursor and naphthalen-1-amine.
The development of this reaction has provided a more efficient and general alternative to classical methods like the Ullmann condensation, which often require harsh conditions. wikipedia.org The key to the success of the Buchwald-Hartwig amination lies in the development of specialized phosphine ligands that promote the crucial steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
Catalyst Systems and Reaction Parameters:
The selection of the appropriate catalyst system is critical for achieving high yields and broad substrate scope.
Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. beilstein-journals.org More advanced precatalysts that are air-stable and readily form the active Pd(0) species are also widely used.
Ligands: Bulky, electron-rich phosphine ligands are essential. Bidentate ligands like BINAP and DPPF were among the first to show broad utility. wikipedia.org Subsequently, a range of highly effective monodentate biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, have been developed by the Buchwald group, each with specific advantages for different substrate classes. libretexts.org
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like cesium carbonate (Cs₂CO₃) can be used with more reactive catalyst systems or for substrates with base-sensitive functional groups. beilstein-journals.org
Solvent: Aprotic solvents such as toluene, dioxane, and THF are typically used.
Table 2: Common Ligands and Bases in Buchwald-Hartwig Amination
| Ligand | Base | Typical Substrates | Reference |
| BINAP | NaOtBu | Primary amines, aryl iodides | wikipedia.org |
| XPhos | Cs₂CO₃ / K₃PO₄ | Wide range of amines and aryl halides | beilstein-journals.org |
| RuPhos | NaOtBu / LiHMDS | Secondary amines | libretexts.org |
| BrettPhos | LiHMDS | Primary amines with proton-functional groups | libretexts.org |
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Copper-Catalyzed Approaches
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical approach to the formation of C-N and C-O bonds. While often requiring higher temperatures than their palladium-catalyzed counterparts, modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions.
Copper-catalyzed N-arylation can be a viable alternative for the synthesis of N-arylquinazolin-4-amines. For instance, the coupling of a 4-chloroquinazoline with an arylamine can be facilitated by a copper catalyst. These methods can be particularly advantageous due to the lower cost of copper compared to palladium.
Recent developments have demonstrated efficient copper-catalyzed cascade reactions for the synthesis of the quinazoline core itself, starting from readily available materials. For example, a method utilizing (2-bromophenyl)methylamines and amidine hydrochlorides with copper(I) bromide (CuBr) as the catalyst and air as the oxidant has been reported. organic-chemistry.org Although this synthesizes the core, similar copper-catalyzed N-arylation principles can be applied to pre-functionalized quinazolines. A visible-light-driven copper(II)-catalyzed method for quinazolinone synthesis via Ullmann N-arylation has also been developed, highlighting the ongoing innovation in this area. rsc.org
Typical Conditions for Copper-Catalyzed N-Arylation:
Copper Source: Copper(I) salts such as CuI, CuBr, or Cu₂O are commonly used.
Ligand: In many cases, ligands such as 1,10-phenanthroline (B135089) or diamines can accelerate the reaction.
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required.
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed.
Optimization of Reaction Conditions and Yields for this compound Precursors
The synthesis of this compound would likely proceed via the coupling of a 6-bromo-4-haloquinazoline (e.g., 4-chloro-6-bromoquinazoline) with naphthalen-1-amine. The optimization of this key coupling step is crucial for achieving high yields and purity. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation are plausible routes, and the optimization of each would involve a systematic variation of several parameters.
Optimization of Buchwald-Hartwig Amination:
For the coupling of 4-chloro-6-bromoquinazoline with naphthalen-1-amine, a design of experiments (DoE) approach can be highly effective. bristol.ac.uk Key variables to optimize include:
Catalyst/Ligand Combination: A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) would be the first step. The steric and electronic properties of both the quinazoline substrate and naphthalen-1-amine will influence the choice of the optimal ligand. researchgate.net
Base: The choice and stoichiometry of the base are critical. Strong bases like NaOtBu or K₃PO₄ are often effective, but weaker bases like Cs₂CO₃ should be tested to avoid potential side reactions. researchgate.net
Solvent: Toluene and dioxane are standard solvents. The solubility of the starting materials and intermediates can influence the reaction rate.
Temperature and Reaction Time: These parameters are interdependent. Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive substrates. nih.gov
Table 3: Optimization Parameters for Buchwald-Hartwig Coupling of a 6-Bromo-4-chloroquinazoline Precursor
| Parameter | Variables to Screen | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | To determine the most active precatalyst. beilstein-journals.org |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Ligand structure is critical for catalytic activity and substrate scope. researchgate.net |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Basicity affects the rate of amine deprotonation and catalyst stability. |
| Solvent | Toluene, Dioxane, THF | Solvent polarity and boiling point can influence reaction kinetics and solubility. |
| Temperature | 80 °C, 100 °C, 120 °C | To find the optimal balance between reaction rate and decomposition. |
Optimization of Suzuki-Miyaura Coupling (for precursors):
If a precursor requires modification at the C6 position via Suzuki-Miyaura coupling (e.g., reacting 6-bromo-4-chloroquinazoline with an arylboronic acid), similar optimization strategies would apply.
Catalyst Loading: Minimizing the catalyst loading while maintaining high conversion is economically and environmentally desirable.
Boronic Acid Equivalents: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid is common to drive the reaction to completion.
Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial, often in combination with a phase-transfer catalyst, but anhydrous conditions may be necessary for certain substrates.
Systematic screening of these parameters, potentially using high-throughput experimentation and statistical analysis, is the most efficient path to identifying the optimal conditions for the synthesis of precursors to this compound, ensuring high yields and minimizing byproduct formation. rsc.org
Advanced Spectroscopic and Structural Characterization of Synthesized Quinazoline Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)
Specific ¹H (proton) and ¹³C (carbon-13) NMR spectral data for 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine, including chemical shifts (δ), coupling constants (J), and signal multiplicities, have not been reported in the available scientific literature. This information is crucial for the definitive assignment of proton and carbon environments within the molecule and for confirming its precise chemical structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
The exact mass spectrometry data, including the molecular ion peak (M+) and the fragmentation pattern for this compound, is not available. Such data would be used to confirm the molecular weight of 350.21 g/mol (for C₁₈H₁₂BrN₃) and to deduce the structure of its fragments, providing further evidence of its identity.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
A published infrared (IR) spectrum for this compound could not be located. An experimental spectrum would be expected to show characteristic absorption bands for key functional groups, such as N-H stretching for the secondary amine, C=N and C=C stretching within the quinazoline (B50416) and naphthalene (B1677914) aromatic rings, and C-Br stretching. Without this data, a detailed analysis of its functional groups based on IR spectroscopy cannot be performed.
X-ray Crystallography for Determination of Solid-State Molecular Conformation and Intermolecular Interactions
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking. Without crystallographic data, the solid-state molecular conformation remains undetermined.
Structure Activity Relationship Sar Studies of 6 Bromo N Naphthalen 1 Yl Quinazolin 4 Amine and Derivatives
Influence of N-4 Substituent Modifications on Biological Activity
Modifications to the N-4 substituent of the quinazoline (B50416) core have a profound impact on the biological activity of this class of compounds. The nature, size, and electronic properties of the substituent at this position can dictate the potency and selectivity of the molecule.
Research has shown that the introduction of various aromatic and heteroaromatic moieties at the N-4 position can significantly modulate the pharmacological profile. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the nature of the N-4 substituent was found to be a critical determinant of their cytotoxic effects. A standout example from this series is N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, which demonstrated potent and selective inhibitory activity against the epidermal growth factor receptor (EGFR) with an IC50 value of 0.096 μM. mdpi.com This compound also exhibited significant anticancer activity against the MCF-7 breast cancer cell line, with an IC50 of 2.49 μM. mdpi.com
The following table summarizes the structure-activity relationships observed with different N-4 substituents:
| N-4 Substituent | Biological Activity | Key Findings |
| Naphthalen-1-yl | Varies depending on other substitutions | The parent compound for this discussion. |
| Benzo[d]thiazol-2-yl | Potent and selective EGFR inhibitor, anticancer activity | The thiazole (B1198619) moiety is crucial for the observed potency. mdpi.com |
These findings underscore the importance of the N-4 position as a key site for modification to enhance the desired biological activity.
Impact of C-6 Halogenation (Bromine) on Pharmacological Profiles
The presence of a halogen atom, particularly bromine, at the C-6 position of the quinazoline ring is a well-established strategy for enhancing the pharmacological profiles of these compounds. Studies have consistently shown that C-6 halogenation can lead to improved anticancer effects. nih.gov
Increased Lipophilicity: The bromine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
Electronic Effects: The electron-withdrawing nature of bromine can influence the electron density of the quinazoline ring system, potentially affecting its binding affinity to target proteins.
Hydrophobic Interactions: The bromine atom can participate in favorable hydrophobic interactions within the binding pocket of the target enzyme or receptor.
The significance of the C-6 bromine is highlighted in numerous studies on quinazoline-based anticancer agents, where its presence is often correlated with increased potency. nih.govresearchgate.net
Role of Substituents at Other Quinazoline Ring Positions (C-2, C-8) in Modulating Activity
Substituents at other positions of the quinazoline ring, such as C-2 and C-8, also play a crucial role in modulating the biological activity.
C-8 Position: The C-8 position has also been identified as a site where modifications can lead to improved potency and selectivity. Studies on quinazolin-4-one inhibitors have suggested that introducing larger polar groups at the C-7 and C-8 positions could be a viable strategy for enhancing inhibitory activity. biorxiv.org This is based on the analysis of the binding pockets of target enzymes, which indicates the presence of space that can accommodate such substituents. biorxiv.org
The following table summarizes the impact of substitutions at the C-2 and C-8 positions:
| Position | Substituent | Impact on Activity |
| C-2 | Phenyl group | Crucial for high potency. biorxiv.org |
| C-8 | Larger polar groups | Potential for enhanced inhibitory potency. biorxiv.org |
Elucidation of Specific Pharmacophore Requirements for Target Interactions
The collective findings from SAR studies have enabled the elucidation of specific pharmacophore requirements for the interaction of 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine derivatives with their biological targets. A pharmacophore model for this class of compounds generally includes:
The Quinazoline Scaffold: This bicyclic system serves as the core structural framework and is essential for activity.
The C-6 Bromine Atom: As discussed, this halogen is a key contributor to potency.
The N-4 Aromatic/Heteroaromatic Substituent: The nature of this group is critical for determining potency and selectivity.
Hydrogen Bonding Moieties: Molecular docking studies have revealed that these compounds can form hydrogen bonds with key amino acid residues in the active site of their target proteins. researchgate.net
Hydrophobic Regions: The aromatic rings of the quinazoline and the N-4 substituent, along with the C-6 bromine, contribute to hydrophobic interactions that stabilize the ligand-protein complex. researchgate.net
Understanding these pharmacophoric features is crucial for the design of new and more effective analogs.
Stereochemical Considerations and Enantioselective Synthesis in SAR Analysis
While the core structure of this compound is planar, the introduction of chiral centers through modification of its substituents can lead to stereoisomers with different biological activities. Stereochemistry is a critical factor in drug design, as enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.
The enantioselective synthesis of chiral derivatives is therefore of significant importance in SAR analysis. This allows for the evaluation of the individual enantiomers, providing a deeper understanding of the stereochemical requirements for optimal interaction with the biological target. While specific enantioselective syntheses for derivatives of this compound are not extensively detailed in the provided context, the principles of asymmetric synthesis are broadly applicable. nih.gov The development of stereoselective synthetic routes would be a valuable tool for refining the SAR of this compound class and identifying the most potent and selective stereoisomer.
Pre Clinical Pharmacological and Mechanistic Investigations of Quinazoline 4 Amine Derivatives
Targeted Enzyme Inhibition Studies
The core structure of quinazoline-4-amine serves as a versatile scaffold for designing inhibitors that target key enzymes involved in various disease pathways.
Kinase Inhibition
The 4-aminoquinazoline core is a well-established pharmacophore for the development of kinase inhibitors, leading to several approved anticancer drugs. nih.gov Derivatives of this scaffold have been extensively investigated for their ability to inhibit a range of serine/threonine and tyrosine kinases. nih.govekb.eg
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): The quinazoline (B50416) scaffold is a key component in the development of both first and second-generation EGFR inhibitors. researchgate.net A series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been developed as potential irreversible inhibitors of both EGFR and HER-2 tyrosine kinases. researchgate.netacs.org These compounds are designed with Michael acceptors at the C-6 position, such as butynamide, crotonamide, and methacrylamide, to facilitate covalent interaction with the target enzymes. researchgate.netacs.org Attaching a basic functional group to the Michael acceptor was found to enhance reactivity and water solubility, leading to improved biological properties. researchgate.net For instance, a novel series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines showed potent dual inhibitory activity against EGFR and HER2, with the 4-bromo-phenylethylidene-hydrazinyl derivative exhibiting an IC50 of 46.1 nM toward wild-type EGFR, comparable to the drug lapatinib. nih.gov
Aurora A Kinase: Aurora A kinase is a critical regulator of the cell cycle, and its overexpression is common in many tumors, making it an attractive target for cancer therapy. nih.govresearchgate.net Structure-based drug design has led to the synthesis of novel quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. nih.govresearchgate.net These compounds exploit structural differences in the ATP-binding pockets of Aurora A and Aurora B kinases to achieve high selectivity. nih.gov For example, one derivative, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), emerged as a potent and selective inhibitor of Aurora A, arresting the cell cycle in the G1 phase and inducing apoptosis. mdpi.com Another quinazolin-4(3H)-one derivative, BIQO-19, also demonstrated effective antiproliferative activity through Aurora A kinase inhibition, including in EGFR-TKI-resistant non-small cell lung cancer cells. mdpi.com
Diacylglycerol Kinase α (DGK-α): A new class of spiro nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazoline derivatives has been identified as promising modulators of diacylglycerol kinase α (DGK-α), an enzyme implicated in cancer and immune dysfunction. researchgate.net Computational design and screening led to the identification of several compounds with remarkable binding profiles to the human DGKα EF-hand domains, in some cases surpassing the activity of established inhibitors. researchgate.net
Table 1: Kinase Inhibition by Quinazoline-4-amine Derivatives
| Derivative Class | Target Kinase(s) | Key Findings |
|---|---|---|
| 6-Substituted-4-(3-bromophenylamino)quinazolines | EGFR, HER-2 | Function as irreversible inhibitors; enhanced activity with solubilizing Michael acceptors. researchgate.netacs.org |
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | EGFR, HER-2 | Potent dual inhibition, with activity comparable to lapatinib. nih.gov |
| Novel quinazolin-4-amine derivatives | Aurora A Kinase | High selectivity over Aurora B; one compound showed >757-fold selectivity. nih.govresearchgate.net |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Potent and selective inhibition, inducing G1 cell cycle arrest and apoptosis. mdpi.com |
| Spiro nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazolines | Diacylglycerol Kinase α (DGK-α) | Promising modulators with strong binding profiles identified through computational design. researchgate.net |
Protease Inhibition
SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmdpi.comnih.gov Quinazolin-4-one derivatives have been identified as nonpeptidic, noncovalent inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov Through rational drug design strategies based on the natural product baicalein, a quinazolin-4-one series was developed. nih.govnih.gov One compound from this series, C7 , demonstrated superior inhibitory activity against Mpro (IC50 = 0.085 µM) compared to baicalein (IC50 = 0.966 µM) and also showed more effective inhibition of viral replication in cell-based assays. nih.govnih.gov X-ray crystallography revealed a non-covalent binding mechanism for these inhibitors. nih.gov
Glycosidase Inhibition
α-Glucosidase: α-Glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govacs.org Several studies have identified quinazoline derivatives as potent α-glucosidase inhibitors. nih.govresearchgate.net A series of 2,3-dihydroquinazolin-4(1H)-ones showed potent inhibitory activity, with some compounds being significantly more active than the standard drug acarbose. nih.gov Similarly, 2-arylquinazolin-4(3H)-one derivatives were found to be several hundred times more active than acarbose. researchgate.net For example, a 6-bromo substituted 1,2-dihydroquinazoline-3-oxide derivative combined with a 2-(4-chlorophenyl) group (3c ) resulted in the highest activity against α-glucosidase within its series, with an IC50 value of 0.92 µM. nih.gov Kinetic studies have shown that these compounds can act as non-competitive, allosteric inhibitors of the enzyme. nih.gov
Table 2: Enzyme Inhibition (Non-Kinase) by Quinazoline-4-amine Derivatives
| Derivative Class | Target Enzyme | Key Findings |
|---|---|---|
| Quinazolin-4-ones | SARS-CoV-2 Mpro | Identified as noncovalent inhibitors with IC50 values in the sub-micromolar range. nih.govnih.gov |
| 2,3-Dihydroquinazolin-4(1H)-ones | α-Glucosidase | Potent inhibition, significantly stronger than the standard, acarbose. nih.gov |
| 2-Arylquinazolin-4(3H)-ones | α-Glucosidase | Exhibited inhibitory activity several hundred-fold more potent than acarbose. researchgate.net |
| 6-Bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | α-Glucosidase | Showed high potency with an IC50 value of 0.92 µM. nih.gov |
Receptor Modulation and Ligand Binding Profile Assessments
Quinazoline-based structures have also been explored for their ability to modulate the function of various cell surface receptors.
Serotonin Receptor (5-HT3R) Ligand Binding and Functional Modulation
The 5-HT3 receptor is a ligand-gated ion channel involved in, among other functions, nausea and vomiting. A fragment screen identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a hit for the 5-HT3 receptor. consensus.app Subsequent synthesis and structure-activity relationship (SAR) studies of a series of quinazoline and isoquinoline compounds led to the discovery of several high-affinity ligands. One compound in particular, 22 , demonstrated a very high affinity (pKi > 10) for the 5-HT3 receptor in a [3H]granisetron displacement assay. consensus.app
Metabotropic Glutamate Receptor (mGlu7) Modulation
The metabotropic glutamate receptor 7 (mGlu7) is a G-protein coupled receptor widely expressed in the brain and is a target for neurological and psychiatric disorders. nih.govnih.govnih.gov A library of compounds was screened for negative allosteric modulator (NAM) activity on the human mGlu7 receptor, and active compounds were found exclusively within the quinazolinone chemotype. nih.govnih.gov Further optimization of this scaffold led to the identification of 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171 ), which exhibited an IC50 of 6.14 µM and was selective over other group III mGlu receptors. nih.govnih.govresearchgate.net This compound demonstrated antipsychotic-like activity in animal models. nih.govnih.gov
Table 3: Receptor Modulation by Quinazoline-4-amine Derivatives
| Derivative Class | Target Receptor | Activity Profile | Key Findings |
|---|---|---|---|
| N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolines | 5-HT3R | Ligand Binding | Discovery of high-affinity ligands, with one compound showing pKi > 10. consensus.app |
| 2,6-Disubstituted-3-methylquinazolin-4(3H)-ones | mGlu7 | Negative Allosteric Modulator (NAM) | Identified selective NAMs with micromolar potency and antipsychotic-like effects. nih.govnih.gov |
Cellular Mechanism of Action Studies (In Vitro)
The in vitro cellular effects of quinazoline-4-amine derivatives have been a significant area of investigation, particularly concerning their potential as anticancer agents. Studies have explored their impact on cell growth, the cell cycle, apoptosis, and cell motility in various cancer cell lines.
Quinazoline-4-amine derivatives have demonstrated potent antiproliferative activity across a range of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the proliferation of 50% of the cells.
For instance, a series of 2-trifluoromethyl-4-aminoquinazoline derivatives showed significant anti-proliferative activity against prostate cancer (PC3), leukemia (K562), and cervical cancer (HeLa) cell lines, with IC50 values ranging from 11 nM to 21 µM. researchgate.net One specific compound, designated 5e, was particularly potent with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM against PC3, K562, and HeLa cells, respectively. researchgate.net Another study on 4-aminoquinazoline derivatives identified a compound (6b) with strong antiproliferative effects against six cancer cell lines, including HCT-116, and an IC50 of 13.6 nM for PI3Kα kinase activity. nih.gov
Similarly, novel 4-aniline quinazoline derivatives (Y1-Y26) were tested against breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cells, with most compounds showing inhibitory activity. nih.gov Compound Y22 was the most effective against MDA-MB-231 cells, with an IC50 value of 4.53 μM. nih.gov In a different study, 6-bromo quinazoline-4-one derivatives were evaluated against breast (MCF-7) and colon (SW480) cancer cell lines. nih.gov Compound 8a from this series was the most potent, with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cells, showing greater potency than the reference drug Erlotinib in the MCF-7 cell line. nih.gov
The following table summarizes the antiproliferative activities of selected quinazoline-4-amine derivatives in various cancer cell lines.
| Compound Class | Specific Compound | Cell Line | IC50 Value | Source |
| 2-(Trifluoromethyl)quinolin-4-amine | 5e | PC3 (Prostate) | 0.49 µM | researchgate.net |
| 2-(Trifluoromethyl)quinolin-4-amine | 5e | K562 (Leukemia) | 0.08 µM | researchgate.net |
| 2-(Trifluoromethyl)quinolin-4-amine | 5e | HeLa (Cervical) | 0.01 µM | researchgate.net |
| 4-Aniline quinazoline | Y22 | MDA-MB-231 (Breast) | 4.53 µM | nih.gov |
| 6-Bromo quinazoline-4-one | 8a | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.gov |
| 6-Bromo quinazoline-4-one | 8a | SW480 (Colon) | 17.85 ± 0.92 µM | nih.gov |
| 4-Aminoquinazoline | 6b | HCT-116 (Colon) | - | nih.gov |
| Naphthalene-substituted triazole spirodienone | 6a | MDA-MB-231 (Breast) | 0.03 - 0.26 µM | nih.gov |
| Naphthalene-substituted triazole spirodienone | 6a | HeLa (Cervical) | 0.07 - 0.72 µM | nih.gov |
| Naphthalene-substituted triazole spirodienone | 6a | A549 (Lung) | 0.08 - 2.00 µM | nih.gov |
| Anilino-1,4-naphthoquinone | 3-18 | Various | - | nih.gov |
Mechanistic studies have revealed that the antiproliferative effects of quinazoline-4-amine derivatives are often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death).
One 4-aminoquinazoline derivative, compound 6b, was found to cause G1 phase cell cycle arrest in HCT116 cells by inhibiting the PI3K signaling pathway. nih.gov It also induced apoptosis through a mitochondrial-dependent pathway. nih.gov Another compound, Y22, induced morphological changes in MDA-MB-231 cells consistent with apoptosis. nih.gov This was confirmed by flow cytometry, which showed a significant increase in apoptosis with higher concentrations of the compound. nih.gov Western blot analysis suggested that Y22 promotes apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. nih.gov
Similarly, a 2,4-disubstituted quinazoline derivative (compound 33) was reported to interrupt the cell cycle in the G1 phase and mediate cell apoptosis in H1975 lung cancer cells. nih.gov Other derivatives have been shown to arrest the cell cycle in the G2 phase. nih.gov For instance, a chalcone derived from 2-naphtaldehyde caused cell cycle arrest in the G2/M phase in murine leukemia cells and increased the proportion of cells in the subG0/G1 phase, indicative of apoptosis. nih.gov This effect was associated with an altered Bax:Bcl-2 ratio and increased expression of p53 and caspase-3. nih.gov
The table below outlines the effects of various derivatives on cell cycle progression and apoptosis.
| Compound/Derivative | Cell Line | Cell Cycle Arrest Phase | Apoptosis Induction Mechanism | Source |
| 4-Aminoquinazoline (6b) | HCT-116 | G1 | Inhibition of PI3K signaling, mitochondrial-dependent pathway | nih.gov |
| 4-Aniline quinazoline (Y22) | MDA-MB-231 | Not specified | Decreased Bcl-2, increased Bax expression | nih.gov |
| 2,4-Disubstituted quinazoline (33) | H1975 | G1 | Mediated cell apoptosis | nih.gov |
| Substituted quinazolin-4-amine | BaF3-EGFR mutant | G2 | Induced apoptosis | nih.gov |
| Chalcone from 2-naphtaldehyde | L-1210 (Leukemia) | G2/M | Increased p53, altered Bax:Bcl-2 ratio, caspase-3 activation | nih.gov |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | Not specified | Induces apoptosis | nih.gov |
The potential of quinazoline-4-amine derivatives to inhibit cancer cell migration and invasion is a key aspect of their preclinical evaluation, as these processes are central to metastasis.
Studies have shown that certain derivatives can effectively suppress these cellular behaviors. For example, compound 21, a P-glycoprotein inhibitor, significantly inhibited the migration and invasion of multidrug-resistant MCF-7/doxorubicin breast cancer cells. nih.gov In another study, the 4-aniline quinazoline derivative Y22 was shown via a Transwell assay to have a substantial inhibitory effect on the migration of MDA-MB-231 breast cancer cells. nih.gov A 2,4-disubstituted quinazoline (compound 33) was also found to inhibit the migration of H1975 lung cancer cells. nih.gov
Antimicrobial Activity Evaluation (In Vitro)
Quinazoline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial effects. nih.govresearchgate.net In vitro evaluations have been conducted to determine their efficacy against various pathogenic bacteria and fungi.
Derivatives of the quinazoline core have been tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The presence of specific functional groups, such as a halogen at the 6-position or a substituted amine at the 4-position, can enhance antimicrobial activities. nih.gov
One study investigated 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and found it exhibited high activity against Staphylococcus aureus (Gram-positive), Bacillus species (Gram-positive), Escherichia coli (Gram-negative), and Klebsiella pneumoniae (Gram-negative). mediresonline.org Notably, its activity against Staphylococcus aureus was reported to be higher than the standard drug Ciprofloxacin. mediresonline.org Another study highlighted that quinazolin-4(3H)-one derivatives with a naphthyl radical show pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae (Gram-positive). eco-vector.com
Conversely, some modifications can reduce activity. The substitution of a methoxy group (-OCH3) in the phenyl ring at the 2nd position of quinazolinone was found to decrease its activity against both Gram-positive and Gram-negative strains. frontiersin.org The antibacterial effectiveness of various quinazolinone derivatives is summarized below.
| Compound Class | Bacterial Strain | Type | Activity | Source |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | Gram-positive | High activity, potent | mediresonline.org |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | Gram-positive | High activity | mediresonline.org |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | Gram-negative | High activity | mediresonline.org |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Klebsiella pneumoniae | Gram-negative | High activity | mediresonline.org |
| N-(2-Naphthyl)-2-[4-oxo-3(4H)-quinazolinyl] acetamide | Staphylococcus aureus | Gram-positive | Pronounced activity | eco-vector.com |
| N-(2-Naphthyl)-2-[4-oxo-3(4H)-quinazolinyl] acetamide | Streptococcus pneumoniae | Gram-positive | Pronounced activity | eco-vector.com |
| 2-Phenyl-3-amino quinazolin-4(3H)-one | Gram-positive & Gram-negative | Both | Moderate activity | frontiersin.org |
The antifungal potential of quinazoline derivatives has also been explored. Research indicates that these compounds can be effective against various fungal pathogens.
A study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activity against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The mechanism of action against Gibberella zeae involved a decline in mycelial reducing sugar, chitosan, and soluble protein content. researchgate.net
However, not all derivatives show broad-spectrum antifungal effects. The compound 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, while a potent antibacterial agent, showed no activity against the fungal species Candida albicans. mediresonline.org In contrast, a separate study involving a 6-bromo-2-substituted-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand and its metal chelates reported antifungal activity against various fungi. researchgate.net
| Compound | Fungal Strain | Activity | Source |
| 6-Bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | High activity (EC50: 17.47-70.79 μg/mL) | researchgate.net |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Candida albicans | No activity | mediresonline.org |
| 6-Bromo-2-substituted-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand | Various fungi | Active | researchgate.net |
| Quinazolin-4(3H)one derivatives | C. tropicals, C. albicans, M. phaseolina, A. niger | Active | mdpi.com |
An article on the pre-clinical pharmacological and mechanistic investigations of 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine, with a specific focus on its in vitro and ex vivo anti-inflammatory and analgesic properties, cannot be generated at this time.
A thorough review of available scientific literature and research databases did not yield specific studies detailing the in vitro or ex vivo anti-inflammatory and analgesic mechanisms of action for the compound this compound. Research in the public domain primarily focuses on the broader class of quinazoline derivatives, investigating their potential across various therapeutic areas, including but not limited to, anticancer and anticonvulsant activities. While the quinazoline scaffold is recognized for its potential biological activities, specific mechanistic data, such as enzyme inhibition assays or cellular pathway modulation related to inflammation and analgesia for this particular compound, is not available.
Consequently, the required detailed research findings and data necessary to construct an informative and scientifically accurate article, including data tables as per the specified instructions, could not be located. Further research on this specific chemical entity is needed to elucidate its pharmacological profile.
Computational and Theoretical Approaches in Quinazoline Based Drug Discovery
Molecular Docking Simulations for Prediction of Ligand-Target Binding Modes and Affinities
No molecular docking studies specifically investigating 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine were found in the available literature. Research on other 6-bromo-quinazolinone derivatives has been conducted to predict binding affinities against targets like the Epidermal Growth Factor Receptor (EGFR), but these results are not transferable to the specified compound. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment
There are no published molecular dynamics (MD) simulation results for this compound. While MD simulations have been used to assess the conformational stability of complexes involving different 6-bromo-quinazoline derivatives and their targets, this analysis has not been applied to the naphthalene-substituted amine variant. nih.govresearchgate.netnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No specific Density Functional Theory (DFT) calculations for this compound have been reported. DFT studies have been performed on other 6-bromo-quinazolinones to analyze their electronic structure and reactivity, but the data is specific to the molecules studied in that research and cannot be extrapolated. nih.govresearchgate.netnih.gov
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Lead Prioritization
There is no available literature detailing the in silico prediction of ADME properties for this compound. Although computational tools are frequently used to predict the pharmacokinetic profiles of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, the results for the requested compound are not available. researchgate.net
Virtual Screening and De Novo Design Strategies for Novel Analog Identification
No studies were found that used this compound as a basis for virtual screening or de novo design to identify novel analogs.
Lead Optimization and Pre Clinical Candidate Identification for 6 Bromo N Naphthalen 1 Yl Quinazolin 4 Amine Scaffold
Rational Design of Second-Generation Analogs Based on SAR Insights
The rational design of new chemical entities stemming from the 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine scaffold is heavily guided by structure-activity relationship (SAR) insights derived from analogous compounds. The core structure can be deconstructed into three key regions for modification: the quinazoline (B50416) core, the 6-position bromine substituent, and the N-(naphthalen-1-yl) group.
Quinazoline Core and 6-Position: The quinazoline ring system is a privileged structure for ATP-competitive kinase inhibitors. nih.gov Studies have consistently shown that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov SAR studies on related 4-anilinoquinazolines have demonstrated that small, electron-withdrawing, and lipophilic substituents at this position are favorable for activity. nih.govacs.org This provides a strong rationale for retaining the 6-bromo substituent in initial second-generation designs or exploring other halogens (e.g., chlorine) to modulate potency and pharmacokinetic properties.
N-Aryl Moiety: The N-(naphthalen-1-yl) group is a large, hydrophobic moiety presumed to occupy a specific hydrophobic pocket within the target kinase's ATP-binding site. SAR studies on various N-aryl-quinazoline-4-amine derivatives confirm that the nature of this group is critical for potency. nih.govnih.gov The design of second-generation analogs focuses on optimizing the interactions of this group. Strategies include:
Substitution on the Naphthalene (B1677914) Ring: Introducing various functional groups (e.g., methoxy, hydroxyl, or small alkyl groups) at different positions of the naphthalene ring can probe for additional hydrogen bonds or van der Waals interactions, potentially increasing both potency and selectivity.
Positional Isomerism: Evaluating the N-(naphthalen-2-yl) analog to understand the spatial tolerance of the hydrophobic pocket.
Bioisosteric Replacement: Replacing the naphthalene ring with other bicyclic aromatic systems, such as quinoline, indole, or benzofuran, to improve properties like solubility or metabolic stability while maintaining key interactions.
A hypothetical design strategy for second-generation analogs based on these SAR insights is presented below.
| Modification Area | Rationale Based on SAR | Example Analogs |
| Quinazoline C-7 Position | Combining the 6-bromo with a 7-methoxy group, a feature in potent inhibitors like PD 153035, could lead to synergistic or "supra-additive" effects on potency. acs.org | 7-methoxy-6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine |
| Naphthalene Ring | Introducing a hydroxyl group could form a new hydrogen bond with the target protein, enhancing affinity. | 6-bromo-N-(4-hydroxynaphthalen-1-yl)quinazolin-4-amine |
| 6-Position Halogen | Replacing bromine with chlorine can subtly alter the electronic properties and size, potentially improving selectivity or pharmacokinetic profile. acs.org | 6-chloro-N-(naphthalen-1-yl)quinazolin-4-amine |
Strategies for Enhancing Potency, Selectivity, and Biological Efficacy
Once initial SAR is established, focused strategies are employed to refine the lead compounds, aiming to maximize potency and selectivity while ensuring favorable drug-like properties for improved biological efficacy.
Enhancing Potency: The primary strategy to enhance potency is to optimize the compound's fit within the ATP-binding pocket of the target kinase. Research on 4-anilinoquinazolines has revealed that the SAR can be exceptionally steep, meaning minor structural modifications can lead to dramatic changes in inhibitory activity. acs.org For the this compound scaffold, this involves fine-tuning the substituents on the naphthalene ring to achieve more extensive and favorable interactions with amino acid residues in the active site. Molecular docking studies, similar to those used for other quinazoline derivatives, can predict binding modes and guide the rational design of more potent analogs. nih.gov
Improving Selectivity: Achieving selectivity for the target kinase over other kinases is crucial for minimizing off-target effects. Selectivity can be engineered by designing analogs that exploit unique structural features of the target's active site. For example, if the target kinase has a specific residue near the naphthalene-binding pocket that is not present in other kinases, analogs can be designed with substituents that specifically interact with that residue. Furthermore, selectivity can be assessed at the cellular level. Studies on other quinazoline series have used cancer cell lines engineered to overexpress a target protein (e.g., PC3-WRN cells) versus control cells (PC3-NC) to confirm target-dependent activity. nih.govresearchgate.net A similar approach could validate the selectivity of novel analogs from this series.
Increasing Biological Efficacy: High in vitro potency does not always translate to in vivo efficacy. Poor absorption, distribution, metabolism, and excretion (ADME) properties can limit a compound's effectiveness. Strategies to enhance biological efficacy often focus on improving physicochemical properties. For the relatively hydrophobic this compound scaffold, this could involve:
Incorporating small, polar groups or water-solubilizing moieties to improve aqueous solubility and oral absorption. researchgate.net
Modifying metabolically labile sites to increase stability and half-life in plasma.
The following table illustrates hypothetical modifications aimed at improving these key parameters.
| Parameter | Strategy | Hypothetical Analog | Anticipated Outcome |
| Potency | Introduce electron-donating group on naphthalene to enhance π-π stacking. | 6-bromo-N-(4-methoxynaphthalen-1-yl)quinazolin-4-amine | Lower IC50 value against target kinase. |
| Selectivity | Add a bulky group to sterically hinder binding to smaller, off-target kinase pockets. | 6-bromo-N-(4-tert-butylnaphthalen-1-yl)quinazolin-4-amine | Increased selectivity ratio for target kinase vs. off-target kinases. |
| Efficacy | Incorporate a basic amine to improve solubility and oral bioavailability. | 6-bromo-N-(4-(dimethylaminomethyl)naphthalen-1-yl)quinazolin-4-amine | Improved pharmacokinetic profile and in vivo anti-tumor activity. |
Identification and Characterization of Promising Lead Compounds for Further Pre-clinical Development
The process of lead optimization culminates in the identification of one or more promising compounds that meet stringent criteria for advancement into pre-clinical development. aucentra.com This selection is based on a comprehensive characterization of their biological and pharmacological profiles.
Identification of Lead Compounds: Following the design and synthesis of second-generation analogs, compounds are subjected to a cascade of screening assays. An initial screen measures their inhibitory concentration (IC50) against the target kinase. Potent inhibitors, typically with nanomolar IC50 values, are then tested for their anti-proliferative activity against a panel of human cancer cell lines. nih.gov A promising lead compound would exhibit potent inhibition of the target kinase and translate that activity into effective suppression of cancer cell growth, particularly in cell lines known to be dependent on the target pathway.
Characterization for Pre-clinical Selection: Compounds that demonstrate high potency and cellular activity undergo further rigorous characterization to assess their potential as viable drug candidates. This phase includes:
Selectivity Profiling: The lead compound is tested against a broad panel of other kinases to confirm its selectivity. A clean selectivity profile is highly desirable to minimize the risk of off-target toxicity. nih.gov
In Vitro ADME Profiling: Key drug-like properties are evaluated, including metabolic stability in liver microsomes, plasma protein binding, and cell permeability.
In Vivo Efficacy Studies: The most promising compounds are advanced into in vivo efficacy models, typically using human tumor xenografts in immunocompromised mice. The compound's ability to inhibit tumor growth in a living system is the ultimate validation of its therapeutic potential. nih.gov
A compound that demonstrates a robust combination of high potency, selectivity, favorable ADME/PK properties, and significant in vivo anti-tumor activity would be formally nominated as a pre-clinical development candidate.
The table below summarizes a target product profile for a hypothetical lead compound derived from the this compound scaffold, ready for pre-clinical development.
| Parameter | Target Value | Rationale |
| Target Kinase IC50 | < 20 nM | Demonstrates high-affinity binding to the intended molecular target. |
| Cellular Antiproliferation EC50 | < 100 nM | Shows effective translation of target inhibition into a cellular response. |
| Kinase Selectivity | >100-fold vs. key off-targets | Minimizes potential for mechanism-based toxicity. |
| Oral Bioavailability (Mouse) | > 30% | Ensures adequate drug exposure via a convenient route of administration. |
| In Vivo Tumor Growth Inhibition | > 50% at a well-tolerated dose | Provides evidence of therapeutic efficacy in a relevant disease model. |
Future Research Directions and Emerging Therapeutic Potential
Exploration of Novel Biological Targets for the Quinazoline (B50416) Scaffold
The versatility of the quinazoline core allows it to interact with a wide array of biological targets, a characteristic that has led to the development of drugs for various diseases. nih.govmdpi.com Future research will likely expand this scope even further.
Quinazoline derivatives have demonstrated significant potential as modulators or inhibitors of various biological targets implicated in complex diseases like Alzheimer's disease. nih.govdrugbank.com Research has pointed towards their ability to interact with β-amyloid, tau proteins, cholinesterases, and monoamine oxidases, all of which are key players in the pathology of neurodegenerative disorders. nih.govdrugbank.com The structural framework of 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine could be investigated for its potential to interact with these or other novel neurological targets.
In the realm of oncology, quinazolines are well-established as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR). tandfonline.comnih.gov The presence of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance anticancer effects in some derivatives. nih.gov Future studies could explore the inhibitory activity of this compound against a broader panel of kinases or other cancer-related targets like phosphoinositide 3-kinases (PI3Ks) and microtubule polymerization. tandfonline.com Furthermore, the quinazoline scaffold has been identified as a promising framework for developing inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, opening avenues for new anti-tubercular agents. montana.edu
Beyond these areas, the quinazoline nucleus has been a foundation for compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, antifungal, and antibacterial properties. mdpi.com The exploration of novel biological targets for the quinazoline scaffold, including for this compound, remains a vibrant and promising area of research.
Development of Advanced Synthetic Methodologies for Complex Quinazoline Derivatives
The continued exploration of the therapeutic potential of quinazoline derivatives necessitates the development of innovative and efficient synthetic methods. frontiersin.org These methodologies are crucial for creating diverse libraries of complex molecules for biological screening and for the large-scale production of promising drug candidates.
For a molecule like this compound, plausible synthetic routes can be envisioned based on established quinazoline chemistry. A common approach involves the cyclization of anthranilic acid derivatives. nih.gov The synthesis could potentially involve the reaction of a 5-bromoanthranilic acid derivative with a suitable reagent to form the quinazoline ring, followed by the introduction of the N-(naphthalen-1-yl)amine moiety at the 4-position. While a direct synthesis for this specific compound is not readily found in the literature, analogous synthetic strategies for other 4-aminoquinazoline derivatives provide a clear roadmap. vulcanchem.com
Future research in this area will likely focus on developing more sophisticated and versatile synthetic routes that allow for the precise and efficient introduction of various substituents onto the quinazoline scaffold. This will enable the creation of highly tailored molecules with optimized pharmacological properties. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of quinazoline-based therapeutics is no exception. nih.govresearchgate.net These computational tools offer the potential to significantly accelerate the identification of new drug candidates, optimize their properties, and predict their biological activities. nih.govijirt.org
AI and ML algorithms can be employed at various stages of the drug discovery pipeline. In the initial phase, they can be used for target identification and validation by analyzing vast biological datasets to uncover novel therapeutic targets for the quinazoline scaffold. researchgate.net For a compound like this compound, ML models could predict its potential biological targets based on its structural features and comparison to known active molecules.
The application of AI and ML in quinazoline drug discovery is still an emerging field, but it holds immense potential to streamline the development of new and more effective medicines. nih.gov
Design of Targeted Quinazoline-Based Probes for Biological Research
Fluorescent probes are invaluable tools in biological research, enabling the visualization and study of cellular processes and the localization of specific biomolecules. The quinazolinone scaffold, a close relative of the quinazoline core, has been successfully utilized in the development of fluorescent probes for various applications. researchgate.netrsc.org
Quinazolinone-based probes have been designed to be sensitive to changes in their microenvironment, such as viscosity and pH, making them useful for studying cellular dynamics. researchgate.netrsc.org Additionally, quinazoline derivatives have been conjugated with fluorophores to create probes that can target specific receptors, such as α1-adrenergic receptors, allowing for their visualization and study within cells. nih.gov
Given the inherent fluorescence properties of some quinazolinone derivatives, there is significant potential to develop targeted probes based on the this compound structure. nih.gov The naphthalene (B1677914) moiety itself is a well-known fluorophore, and its incorporation into the quinazoline scaffold could lead to novel probes with interesting photophysical properties. By attaching specific targeting ligands, these probes could be directed to particular cellular compartments or proteins, providing valuable insights into their function and role in disease.
The development of such targeted quinazoline-based probes would not only advance our understanding of fundamental biological processes but could also have applications in diagnostics and drug delivery.
Q & A
Q. What are the standard synthetic protocols for preparing 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with 1-naphthylamine. Optimization includes using polar aprotic solvents (e.g., DMF), Hunig’s base to scavenge HCl, and room-temperature stirring for 2 hours to achieve >95% yield . For brominated intermediates, microwave-assisted Suzuki coupling (e.g., 150°C for 1 hour) with aryl boronic acids can introduce substituents . Purification involves gradient silica column chromatography (ethyl acetate/hexanes, 15→75%) to isolate the product as a colorless solid.
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Purity (>95%) is confirmed via LCMS with trifluoroacetic acid-modified gradients (4→100% acetonitrile) and dual UV detection at 254/220 nm . Structural characterization employs H/C NMR (e.g., DMSO-d6 solvent) to confirm amine linkage and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI m/z calculated vs. observed) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states for Suzuki-Miyaura couplings, identifying optimal palladium catalysts (e.g., Pd(PPh)) and ligand systems . Reaction path searches using software like Gaussian or ORCA predict regioselectivity for bromine substitution. Machine learning tools analyze historical reaction databases to recommend solvent/base combinations .
Q. How can researchers resolve contradictions in biological activity data for quinazolin-4-amine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) require orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement . Dose-response curves (IC) and selectivity profiling against related kinases (e.g., CLK1/CLK4) clarify mechanism-specific effects . Structural analogs (e.g., replacing naphthyl with thiophenyl groups) isolate pharmacophore contributions .
Q. What advanced spectroscopic techniques characterize non-covalent interactions of this compound with biological targets?
- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, K), while surface plasmon resonance (SPR) measures real-time association/dissociation kinetics . X-ray crystallography (e.g., PDB deposition) or cryo-EM resolves binding poses in enzyme active sites. Solid-state NMR detects conformational changes in protein-ligand complexes .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Process analytical technology (PAT) tools, such as in-situ FTIR, monitor intermediate formation during reactions. Design of experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry). Recrystallization in ethanol/water mixtures ensures consistent particle size and polymorph control .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in quinazolin-4-amine bioassays?
- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate IC values. Bootstrap resampling estimates confidence intervals. Principal component analysis (PCA) correlates structural features (e.g., bromine position) with activity clusters .
Q. How should researchers handle discrepancies between computational predictions and experimental results in reaction optimization?
- Methodological Answer : Reconcile differences by validating computational models with control experiments (e.g., known reaction outcomes). Adjust solvation parameters in DFT calculations or refine force fields in molecular dynamics simulations. Use high-throughput screening (HTS) to test predicted conditions empirically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
